2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is an organic compound characterized by the molecular formula C7H4ClF3O3S and a molecular weight of approximately 260.62 g/mol. This compound features a hydroxyl group and a trifluoromethyl group attached to a benzene ring, along with a sulfonyl chloride functional group. The presence of the trifluoromethyl group significantly enhances the compound's reactivity and stability, making it valuable in various chemical applications, particularly in pharmaceuticals and agrochemicals .
These reactions are essential in organic synthesis, particularly for constructing more complex molecules.
The biological activity of 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has been explored in various studies. Compounds with similar structures have shown antibacterial properties against certain strains of bacteria, such as Enterococcus faecalis and Enterococcus faecium. The presence of specific substituents, like trifluoromethyl or chloro groups, can significantly enhance the antimicrobial activity of these compounds .
Several methods have been developed for synthesizing 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride:
These methods allow for the efficient production of the compound with high yields.
2-Hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride has several applications:
Interaction studies involving 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride focus on its reactivity with nucleophiles and electrophiles. These studies reveal how the compound interacts with other chemical species, leading to the formation of new derivatives that may possess unique properties or biological activities. The trifluoromethyl group enhances electrophilic substitution reactions, while the sulfonyl chloride group facilitates nucleophilic attacks .
Several compounds share structural similarities with 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride, each exhibiting unique characteristics:
Compound Name | CAS Number | Key Features |
---|---|---|
4-(Trifluoromethyl)benzenesulfonyl chloride | Not specified | Trifluoromethyl at para position |
4-Cyano-2-hydroxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride | 1803811-58-6 | Contains cyano group, altering reactivity |
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | 865352-01-8 | Additional difluoroethoxy group introduces different reactivity |
The uniqueness of 2-hydroxy-3-(trifluoromethoxy)benzene-1-sulfonyl chloride lies in its combination of both hydroxyl and trifluoromethyl groups on the benzene ring. This distinct combination imparts unique reactivity patterns that are not found in other similar compounds, making it particularly valuable in synthetic chemistry and industrial applications .